molecular formula C16H28N2O3 B7119376 Tert-butyl 5-[(4-ethyloxolan-3-yl)amino]-2-azabicyclo[2.1.1]hexane-2-carboxylate

Tert-butyl 5-[(4-ethyloxolan-3-yl)amino]-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B7119376
M. Wt: 296.40 g/mol
InChI Key: CDTKZTHKIIFKAF-UHFFFAOYSA-N
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Description

Tert-butyl 5-[(4-ethyloxolan-3-yl)amino]-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound featuring a tert-butyl group, an ethyloxolan ring, and an azabicyclohexane structure

Properties

IUPAC Name

tert-butyl 5-[(4-ethyloxolan-3-yl)amino]-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-5-10-8-20-9-12(10)17-14-11-6-13(14)18(7-11)15(19)21-16(2,3)4/h10-14,17H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTKZTHKIIFKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCC1NC2C3CC2N(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-[(4-ethyloxolan-3-yl)amino]-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps, including the formation of the azabicyclohexane core and subsequent functionalization with the tert-butyl and ethyloxolan groups. Common reagents and conditions used in these reactions include:

    Azabicyclohexane formation: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-[(4-ethyloxolan-3-yl)amino]-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 5-[(4-ethyloxolan-3-yl)amino]-2-azabicyclo[21

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-[(4-ethyloxolan-3-yl)amino]-2-azabicyclo[2.1.1]hexane-2-carboxylate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-[(4-methyloxolan-3-yl)amino]-2-azabicyclo[2.1.1]hexane-2-carboxylate: Similar structure with a methyl group instead of an ethyl group on the oxolan ring.

    Tert-butyl 5-[(4-ethyloxolan-3-yl)amino]-2-azabicyclo[2.1.1]hexane-2-carboxamide: Similar structure with a carboxamide group instead of a carboxylate group.

Uniqueness

The uniqueness of tert-butyl 5-[(4-ethyloxolan-3-yl)amino]-2-azabicyclo[2.1.1]hexane-2-carboxylate lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

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